GSK256066

Catalog No.
S727221
CAS No.
13122-87-7
M.F
C27H26N4O5S
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK256066

CAS Number

13122-87-7

Product Name

GSK256066

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Synonyms

6-((3-((dimethylamino)carbonyl)phenyl)sulfonyl)-8-methyl-4-((3-methyloxyphenyl)amino)-3-quinolinecarboxamide, GSK 256066, GSK-256066, GSK256066

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Description

The exact mass of the compound 6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

GSK256066 is a potent and selective inhibitor of phosphodiesterase 4, an enzyme involved in the degradation of cyclic adenosine monophosphate. This compound was developed through rational drug design and has shown exceptional affinity for its target, making it a significant candidate for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. GSK256066 has been characterized by its ability to enhance cAMP levels, thereby modulating inflammatory responses in various biological systems .

GSK256066 primarily acts through competitive inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate. The reaction mechanism involves the binding of GSK256066 to the active site of phosphodiesterase 4, preventing the hydrolysis of cyclic adenosine monophosphate into adenosine monophosphate. The compound exhibits slow and tight binding kinetics, indicating a complex interaction with the enzyme that may involve conformational changes during the inhibition process .

GSK256066 has demonstrated significant biological activity in preclinical and clinical studies. It effectively reduces early and late asthmatic responses to allergen challenges in mild asthmatics, showing a reduction in forced expiratory volume in one second (FEV1) decline during allergen exposure. Additionally, pharmacokinetic studies indicate that GSK256066 maintains therapeutic levels in plasma, supporting its potential for chronic administration . The compound also exhibits anti-inflammatory effects by modulating immune cell responses, particularly in conditions characterized by elevated inflammatory mediators .

  • Sulfonation: A key step where a sulfonyl group is introduced into the aromatic system.
  • Chlorination: Formation of chlorinated intermediates that can undergo nucleophilic substitution.
  • Condensation Reactions: Reacting chlorinated derivatives with appropriate amines to form the final sulfonamide structure.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate GSK256066 in high purity .

Interaction studies have shown that GSK256066 binds tightly to phosphodiesterase 4, with a high affinity that results in significant inhibition of enzyme activity. The compound's interactions may also extend to other signaling pathways involving cyclic adenosine monophosphate, highlighting its potential broader impact on cellular signaling mechanisms. Studies involving radiolabeled GSK256066 have provided insights into its binding kinetics and dissociation rates from the enzyme complex, further elucidating its pharmacodynamics .

Several compounds share structural and functional similarities with GSK256066, primarily within the class of phosphodiesterase inhibitors. Here are some notable examples:

Compound NameMolecular WeightMechanism of ActionUnique Features
Rolipram275.34PDE4 InhibitionFirst PDE4 inhibitor studied clinically
LASSBio-448379.43PDE4 InhibitionHigher lipophilicity compared to GSK256066
LASSBio-964319.38PDE4 InhibitionExhibits anti-inflammatory properties

GSK256066 stands out due to its exceptional selectivity for phosphodiesterase 4 over other phosphodiesterases, which may contribute to a favorable side effect profile compared to other inhibitors . Its unique binding characteristics and pharmacokinetic properties further differentiate it from similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

518.16239112 g/mol

Monoisotopic Mass

518.16239112 g/mol

Heavy Atom Count

37

UNII

2D6GK059SR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

801312-28-7

Wikipedia

Gsk-256066

Dates

Modify: 2023-07-20

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